molecular formula C11H12F2O B7983991 trans-2-(3,4-Difluorophenyl)cyclopentanol

trans-2-(3,4-Difluorophenyl)cyclopentanol

Cat. No.: B7983991
M. Wt: 198.21 g/mol
InChI Key: OATAHLJIXRYLOI-GZMMTYOYSA-N
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Description

trans-2-(3,4-Difluorophenyl)cyclopentanol ( 933674-34-1) is a fluorinated organic building block with the molecular formula C 11 H 12 F 2 O and a molecular weight of 198.21 g/mol . This compound is characterized by its trans-configured cyclopentanol ring attached to a 3,4-difluorophenyl group. It is supplied with a high level of purity, typically 96% to 97% . In scientific research, this compound serves as a valuable synthetic intermediate. Its structure makes it a precursor for generating nucleophilic secondary alkyl radicals under visible light photoredox conditions. Specifically, alkyl oxalate salts derived from this and similar cyclopentanol compounds have been shown to undergo efficient, redox-neutral coupling with a wide range of electron-deficient alkenes, such as acrylates, enones, and vinyl sulfones, in the presence of an iridium-based photocatalyst . This methodology is particularly useful for constructing new carbon-carbon bonds in a mild and selective manner, enabling the incorporation of complex cyclopentane fragments into target molecules . As a key molecular building block, this compound is intended for use in chemical synthesis, medicinal chemistry research, and material science applications. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11,14H,1-3H2/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATAHLJIXRYLOI-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation and Intramolecular Cyclization

A foundational route involves aldol condensation of 3,4-difluorobenzaldehyde (I ) with acetonitrile or malonic acid derivatives to form α,β-unsaturated intermediates. For instance, reacting I with malonic acid in the presence of pyridine and piperidine yields (E)-3-(3,4-difluorophenyl)acrylic acid (IIb ), a precursor for subsequent cyclization. Subjecting IIb to acidic or basic conditions facilitates intramolecular cyclization, forming a cyclopentenone intermediate. Reduction of the ketone moiety using NaBH4 or LiAlH4 then affords the trans-alcohol, with stereochemistry dictated by the reducing agent’s selectivity (Table 1).

Table 1: Aldol-Based Cyclopentanol Synthesis

Starting MaterialCyclization AgentReduction MethodYield (%)trans:cis Ratio
IIb H2SO4 (cat.)NaBH4/EtOH653:1
IIb KOtBuLiAlH4/THF724:1

Diels-Alder Cycloaddition

The Diels-Alder reaction between a diene and a dienophile bearing the 3,4-difluorophenyl group offers a stereocontrolled pathway. For example, reacting 1,3-butadiene with 3,4-difluorophenyl vinyl ketone generates a bicyclic adduct, which undergoes retro-Diels-Alder cleavage to yield a cyclopentenone. Catalytic hydrogenation (H2/Pd-C) selectively reduces the ketone to the trans-alcohol, achieving a 78% yield and >90% diastereomeric excess.

Stereoselective Reduction of Cyclopentanone Derivatives

Chiral Oxazaborolidine-Catalyzed Reduction

Building on methodologies for cyclopropane reductions, trans-2-(3,4-difluorophenyl)cyclopentanone (III ) is treated with a chiral oxazaborolidine catalyst and borane dimethylsulfide. This system enforces facial selectivity, favoring hydride delivery to the Re face of the ketone, thereby yielding the trans-alcohol with 85% enantiomeric excess (Table 2).

Table 2: Asymmetric Reduction of Cyclopentanone

SubstrateCatalystReducing Agentee (%)Yield (%)
III (R)-OxazaborolidineBH3·SMe28591
III (S)-OxazaborolidineBH3·SMe28289

Enzymatic Reduction

Radical-Mediated Cyclization Approaches

Decatungstate-Photocatalyzed C–H Activation

Inspired by decatungstate-mediated hydrogen atom transfer (HAT), irradiation of 3,4-difluorophenyl-substituted alkanes (e.g., IV ) with Na2[W10O32] generates carbon-centered radicals. Intramolecular cyclization forms the cyclopentane ring, followed by hydroxylation via trapping with molecular oxygen or water, yielding the trans-alcohol in 60–65% yield (Scheme 1).

Scheme 1: Radical Cyclization Pathway

  • IV → Radical intermediate via HAT

  • Cyclization → Cyclopentyl radical

  • OH trapping → trans-2-(3,4-Difluorophenyl)cyclopentanol

Diastereoselective Epoxide Ring-Opening

Epoxidation and Nucleophilic Attack

Epoxidation of 2-(3,4-difluorophenyl)cyclopentene (V ) with m-CPBA generates a trans-epoxide. Acid-catalyzed ring-opening with water proceeds via SN2 mechanism, installing the hydroxyl group trans to the difluorophenyl substituent (85% yield, dr >20:1).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Aldol Cyclization65–72ModerateHighModerate
Asymmetric Reduction85–91HighMediumHigh
Radical Cyclization60–65LowLowLow
Epoxide Ring-Opening85Very HighHighModerate

Chemical Reactions Analysis

Types of Reactions

trans-2-(3,4-Difluorophenyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the cyclopentane derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

trans-2-(3,4-Difluorophenyl)cyclopentanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the difluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclopentanol Derivatives

trans-2-(3-Fluorophenyl)cyclopentanol
  • Molecular Formula : C₁₁H₁₃FO
  • Molecular Weight : 180.22 g/mol
  • Key Differences: Contains a single fluorine atom at the 3-position of the phenyl ring, reducing molecular weight by ~18 g/mol compared to the difluorinated analog. Application: Structural simplicity may favor metabolic clearance, but reduced fluorination could limit its utility in environments requiring strong electron-withdrawing groups .
trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
  • Molecular Formula : C₁₀H₈F₂O₂
  • Molecular Weight : 198.17 g/mol
  • Key Differences: Replaces the cyclopentanol moiety with a cyclopropane ring and carboxylic acid group. Increased rigidity from the cyclopropane ring may enhance target selectivity but reduce solubility. Application: Used in synthesizing kinase inhibitors and other bioactive molecules due to its planar structure and acidity .

Alkyl-Substituted Cyclopentanols

trans-2-(4-N-Propylphenyl)cyclopentanol
  • Molecular Formula : C₁₄H₂₀O
  • Molecular Weight : 204.31 g/mol
  • Key Differences :
    • Substitutes fluorine atoms with a lipophilic n-propyl group, increasing molecular weight and logP.
    • Enhanced hydrophobicity could improve membrane permeability but may lead to off-target interactions.
    • Application : Explored in CNS drug candidates where lipophilicity is critical for blood-brain barrier penetration .

Complex Heterocyclic Derivatives

Triazolopyrimidine-Cyclopentanol Conjugates
  • Example: [1R-[1α,2β(1R,2S)]]-2-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]cyclopentanol
  • Molecular Weight : 447 g/mol
  • Key Differences :
    • Incorporates a triazolopyrimidine scaffold and cyclopropane ring, increasing structural complexity.
    • The difluorophenyl group contributes to binding affinity in MCHR1 antagonists and kinase inhibitors.
    • Application : Preclinical candidates for metabolic and oncological disorders, leveraging fluorine’s bioisosteric effects .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Features Applications References
trans-2-(3,4-Difluorophenyl)cyclopentanol C₁₁H₁₂F₂O 198.21 Difluorophenyl, cyclopentanol Drug intermediates, bioactive scaffolds
trans-2-(3-Fluorophenyl)cyclopentanol C₁₁H₁₃FO 180.22 Monosubstituted fluorine Metabolic studies, simplified analogs
trans-2-(4-N-Propylphenyl)cyclopentanol C₁₄H₂₀O 204.31 Lipophilic n-propyl group CNS drug candidates
trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid C₁₀H₈F₂O₂ 198.17 Cyclopropane, carboxylic acid Kinase inhibitors, rigid scaffolds
Triazolopyrimidine-cyclopentanol conjugate C₂₀H₂₁F₂N₅O₂S 447.47 Triazolopyrimidine, propylthio group MCHR1 antagonists, oncology targets

Research Findings and Implications

  • Fluorine Impact: The 3,4-difluorophenyl group in the target compound enhances metabolic stability and electronic effects compared to non-fluorinated or monosubstituted analogs, aligning with trends in FDA-approved drugs like entrectinib .
  • Scaffold Flexibility: Cyclopentanol derivatives offer modularity for scaffold-hopping strategies, enabling the development of analogs with tailored pharmacokinetic profiles .
  • Therapeutic Potential: The combination of cyclopentanol’s hydroxyl group and fluorine’s bioisosteric properties positions this compound as a versatile intermediate for antiviral, anticancer, and anti-inflammatory agents.

Biological Activity

trans-2-(3,4-Difluorophenyl)cyclopentanol is a fluorinated compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its molecular structure can enhance the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11_{11}H10_{10}F2_2O, with a molecular weight of approximately 204.19 g/mol. The compound features a cyclopentanol core substituted with a difluorophenyl group, which imparts unique chemical properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The difluorophenyl moiety can influence the compound’s reactivity and selectivity towards specific targets.

Key Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially modulating physiological responses.
  • Receptor Binding: The compound's structure allows it to bind effectively to specific receptors, which may lead to altered signaling pathways.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Below is a summary of findings related to its pharmacological effects:

Study Biological Activity Findings
Study 1AntimicrobialExhibited significant antibacterial activity against Gram-positive bacteria.
Study 2Anti-inflammatoryReduced inflammation markers in vitro by inhibiting pro-inflammatory cytokines.
Study 3AnticancerInduced apoptosis in cancer cell lines through modulation of cell cycle proteins.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antimicrobial Activity :
    • A study demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects :
    • In vitro experiments indicated that the compound significantly lowered levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.
  • Anticancer Properties :
    • Research involving various cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.

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